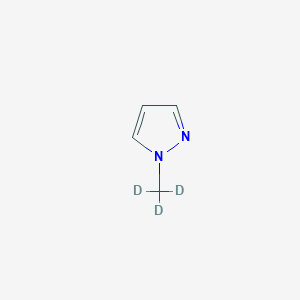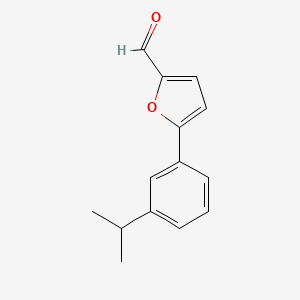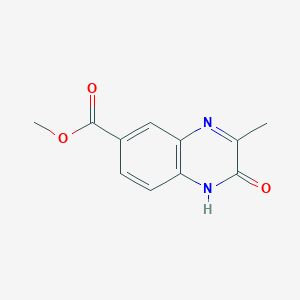
methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound has a fused benzene and pyrazine ring structure, making it an important molecule in medicinal chemistry and various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with diethyl oxalate in the presence of a base, followed by esterification . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing costs. Green chemistry approaches, such as using phosphate-based heterogeneous catalysts, have been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, which have significant biological activities .
科学研究应用
Methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial, antiviral, and antifungal properties.
Medicine: It is investigated for its potential in treating cancer, AIDS, and other diseases.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The pathways involved often include oxidative stress, apoptosis, and cell cycle arrest .
相似化合物的比较
Similar Compounds
Quinazoline: Similar in structure but with different pharmacological properties.
Cinnoline: Another nitrogen-containing heterocyclic compound with distinct biological activities.
Phthalazine: Shares structural similarities but differs in its chemical behavior.
Uniqueness
Methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate stands out due to its unique combination of antimicrobial, antiviral, and anticancer properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry .
属性
IUPAC Name |
methyl 3-methyl-2-oxo-1H-quinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-10(14)13-8-4-3-7(11(15)16-2)5-9(8)12-6/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKFGCNLJNUYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
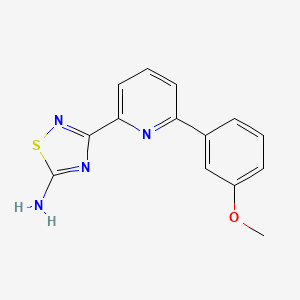
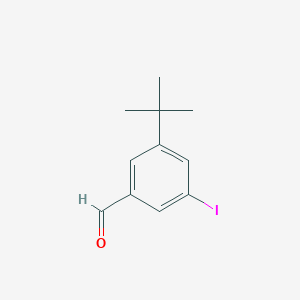
![4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
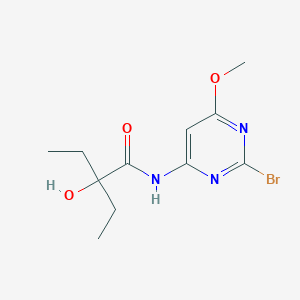
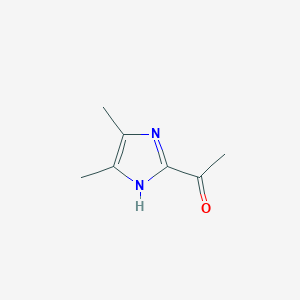
![7-Oxospiro[2.6]nonane-8-carboxylic acid](/img/structure/B13891674.png)
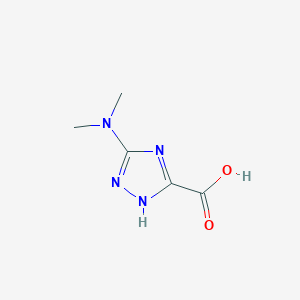
![N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13891679.png)

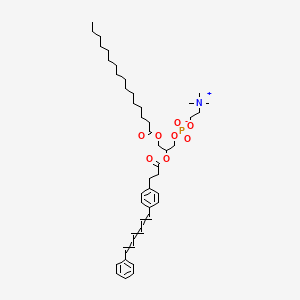
![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
